2,5,6-triamino-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula CHNO. This compound is characterized by a pyrimidine ring substituted with three amino groups and a methyl group, making it an important molecule in various biochemical applications. It is also known by its CAS number 45864-29-7 and has been investigated for its potential roles in biological systems, particularly in relation to plant growth stimulation and as a research tool in proteomics.
2,5,6-triamino-3-methylpyrimidin-4(3H)-one belongs to the class of pyrimidines, which are nitrogen-containing heterocycles. It is classified as an amino derivative due to the presence of multiple amino groups attached to the pyrimidine ring. Its structural features categorize it within compounds that exhibit biological activity, making it relevant for pharmacological studies.
The synthesis of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of malonic acid derivatives with guanidine or related compounds under controlled conditions. This process often requires careful temperature management and the use of solvents that facilitate the formation of the pyrimidine ring.
The molecular structure of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one features a pyrimidine ring with three amino groups at positions 2, 5, and 6, and a methyl group at position 3. The structural formula can be represented as follows:
The compound's structural data indicates significant hydrogen bonding potential due to the presence of multiple amino groups, which can influence its solubility and reactivity in biological systems .
2,5,6-triamino-3-methylpyrimidin-4(3H)-one participates in various chemical reactions typical of amino compounds. These include:
The reactivity of this compound is largely dictated by its functional groups:
The mechanism of action for 2,5,6-triamino-3-methylpyrimidin-4(3H)-one primarily involves its interaction with biological systems through various pathways:
Research indicates that compounds with similar structures often exhibit significant biological activity, including antioxidant properties and modulation of metabolic pathways .
The stability of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one under various pH conditions has been studied, indicating that it maintains integrity in neutral to slightly acidic environments but may degrade under strong acidic or basic conditions .
2,5,6-triamino-3-methylpyrimidin-4(3H)-one has several applications in scientific research:
The synthesis of pyrimidine derivatives has evolved significantly since the early 20th century, driven by their biological relevance. Early methods focused on simple pyrimidine scaffolds like 2,4,6-triaminopyrimidine (prepared from guanidine and malononitrile), which served as precursors for pharmaceuticals such as triamterene (a potassium-sparing diuretic) [5] [10]. The introduction of methyl groups at the N3-position, as seen in 2,5,6-triamino-3-methylpyrimidin-4(3H)-one (CAS# 45864-29-7), emerged to enhance solubility and regioselectivity. This modification addressed limitations in electron distribution inherent to unsubstituted pyrimidines, where the 5-position retains benzenoid properties while 2/4/6-positions are electron-deficient . Historically, routes relied on condensation reactions between amidines and β-dicarbonyl compounds, but advances in the 1980s–2000s incorporated regioselective methylation and protective group strategies to prevent unwanted N1-alkylation [6] [10].
Contemporary synthesis of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one typically follows a 3-stage sequence starting from malononitrile or cyanoacetamide:
Table 1: Key Steps in Pyrimidine Synthesis
Step | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
Malononitrile formation | NH₃, then P₂O₅ | NC-CH₂-CN | 70-80% |
Cyclization | Methylguanidine, EtOH/H₂O, Δ | 4-Imino-6-amino-3-methylpyrimidine | 60-65% |
Final functionalization | NH₃, HCl; then NaOH | Target compound | 45-50% |
Critical challenges include controlling exothermic reactions during dehydration and suppressing by-products like 2,4-diamino derivatives through precise pH/temperature modulation [10].
Purification of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one is complicated by:
Industrial processes use temperature-gradient antisolvent addition (e.g., adding isopropanol to saturated aqueous solutions at 5°C) to improve crystal yield and purity (>98%). However, residual solvents like DMF pose compliance issues under ICH Q3C guidelines [3] .
Table 2: Solvent Optimization for Crystallization
Solvent System | Purity (%) | Recovery (%) | Key Issue |
---|---|---|---|
Water | 85-90 | 70 | Low yield, sulfate retention |
Ethanol/water (3:1) | 92-94 | 65 | Partial dissolution |
Ethanol/DMF (4:1) | 98-99 | 80 | DMF residue (300 ppm) |
Methanol/ethyl acetate | 95-97 | 75 | Polymorph instability |
Regioselective modifications at the 2-, 5-, or 6-positions are critical due to electronic asymmetry:
Challenges persist in differentiating 2- vs. 6-amino groups due to steric similarity, though DFT studies indicate slightly higher nucleophilicity at C6 .
Scalability hinges on three factors:
Table 3: Industrial Feasibility Assessment
Parameter | Lab Scale | Pilot Scale (100 L) | Key Optimization |
---|---|---|---|
Cycle time | 48 h | 24 h | Flow chemistry adoption |
Yield | 45-50% | 65-70% | Antisolvent crystallization |
Purity | 95% | 99% | Chromatography-free purification |
Cost/kg | $1,580 | $890 | Bulk precursor sourcing |
Suppliers like BLD Pharmatech (USP-grade) and Santa Cruz Biotechnology highlight commercial scalability, though prices remain high ($158/250 mg) due to purification costs [4] .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8